6-Cyclopropylhexane-1-thiol
Description
Structural Frameworks in Advanced Organic Synthesis
The cyclopropyl (B3062369) ring is a frequently incorporated motif in the development of new molecules, particularly in medicinal chemistry. iris-biotech.de Its inclusion in a molecular structure can serve as a core element or as a peripheral "decoration" to modulate pharmacological activity. iris-biotech.de The three-membered ring imposes significant conformational constraints, which can help to precisely position other functional groups for optimal interaction with biological targets like enzyme binding pockets. iris-biotech.de
Furthermore, the cyclopropyl group can influence key molecular properties. It can be used to adjust lipophilicity, and its substitution for other alkyl groups, such as an N-ethyl group, can enhance metabolic stability by blocking sites prone to oxidation by cytochrome P450 enzymes. iris-biotech.de The synthesis of complex molecules, including bioactive compounds and enantiomerically enriched carbocyclic systems, often employs cyclopropyl carbaldehydes and ketones as key intermediates. mdpi.com Various synthetic methods have been developed for the creation of cyclopropanes, including reactions using Grignard reagents, photocatalyzed processes, and palladium-catalyzed cross-coupling reactions. mdpi.comorganic-chemistry.org
Importance of Thiol Functionality in Chemical Transformations
Thiols, or mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. creative-proteomics.comwikipedia.org They are the sulfur analogs of alcohols and exhibit distinct and valuable reactivity. wikipedia.org The thiol group is readily deprotonated to form a thiolate anion, which is a potent nucleophile and can participate in a wide range of reactions, including the S_N2 alkylation to form thioethers (sulfides). nih.govmasterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.com
A cornerstone of thiol chemistry is its involvement in redox reactions. creative-proteomics.com Thiols can be oxidized by mild reagents to form disulfides (R-S-S-R). wikipedia.org This transformation is of profound importance in biochemistry, where disulfide bonds between cysteine residues are critical for stabilizing the tertiary and quaternary structures of proteins. creative-proteomics.comwikipedia.org Conversely, stronger oxidizing agents can convert thiols to sulfonic acids. wikipedia.orgresearchgate.net The ability of the sulfhydryl group to donate electrons also makes thiols effective reducing agents and scavengers of free radicals. creative-proteomics.comwikipedia.org Additionally, thiols exhibit a strong affinity for binding with metal ions, forming stable coordinate complexes. creative-proteomics.com
Integration of Cyclopropyl and Thiol Moieties in Synthetic Targets
The combination of cyclopropyl and thiol functionalities provides a unique and powerful class of building blocks for organic synthesis. The development of methods to create molecules containing both moieties, such as aryl cyclopropyl sulfides, is an active area of chemical research. beilstein-journals.orgresearchgate.net
Recent synthetic advancements include the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid, which provides access to these structures under simple reaction conditions. beilstein-journals.org Another innovative approach is the continuous-flow synthesis of cyclopropyl carbonyl compounds from the reaction of 2-hydroxycyclobutanones with aryl thiols. mdpi.com These resulting arylthiocyclopropyl compounds are versatile intermediates that can be further modified, for example, through selective oxidation to sulfoxides and sulfones. mdpi.com Aryl cyclopropyl sulfides can also serve as synthons for further elaboration; for instance, deprotonation alpha to the sulfur atom can generate a carbanion that reacts with electrophiles to create more complex structures. beilstein-journals.org The synthesis of derivatives like cyclopropylthiophenes is also being explored for potential applications in pharmaceuticals. mdpi.com
Properties of 6-Cyclopropylhexane-1-thiol
While extensive research on this compound is limited, its basic chemical properties have been identified.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2460757-33-7 | sigmaaldrich.comcymitquimica.com |
| Molecular Formula | C9H18S | sigmaaldrich.com |
| Molecular Weight | 158.31 g/mol | sigmaaldrich.comcymitquimica.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | BEENFIJMVBNVKD-UHFFFAOYSA-N | sigmaaldrich.com |
| Purity | ~95% | sigmaaldrich.comcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropylhexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c10-8-4-2-1-3-5-9-6-7-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENFIJMVBNVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Applications of Cyclopropyl Thiols in Chemical Research
Role in Asymmetric Synthesis and Chiral Catalysis
The presence of a thiol group allows 6-Cyclopropylhexane-1-thiol to be employed in various capacities within asymmetric synthesis, primarily through its transformation into chiral auxiliaries, ligands for metal catalysts, and as a participant in organocatalytic reactions.
Chiral Auxiliaries and Ligands for Metal Complex Catalysis
While direct applications of this compound as a chiral ligand are not extensively documented, its structure provides a versatile scaffold for the synthesis of novel chiral ligands. The thiol moiety can be functionalized to incorporate coordinating groups such as phosphines, amines, or oxazolines. The cyclopropyl (B3062369) group, in conjunction with the alkyl chain, can exert specific steric and electronic effects on a metal center, influencing the enantioselectivity of a catalyzed reaction.
For instance, derivatization of the thiol could lead to bidentate ligands (e.g., P,S or N,S ligands) that can coordinate with transition metals like rhodium, palladium, or iridium. These complexes could then be utilized in asymmetric hydrogenations, cross-coupling reactions, or cyclopropanations. The stereochemical outcome of such reactions would be highly dependent on the conformational rigidity and the spatial arrangement of the substituents around the metal center, which would be influenced by the cyclopropylhexane group.
A hypothetical application could be in the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, a reaction known to be catalyzed by chiral metal complexes. nih.gov A chiral ligand derived from this compound could potentially induce high enantioselectivity in such transformations.
Table 1: Potential Chiral Ligands Derived from this compound and Their Applications
| Ligand Type | Potential Application | Metal Catalyst |
|---|---|---|
| Cyclopropylhexyl-phosphinothiol | Asymmetric Hydrogenation | Rhodium, Iridium |
| Cyclopropylhexyl-amino-thiol | Asymmetric Transfer Hydrogenation | Ruthenium |
Organocatalytic Applications of Cyclopropyl Thiols
In the realm of organocatalysis, thiols can act as potent nucleophiles in various asymmetric transformations. While research specifically detailing this compound in this context is limited, the principles of organocatalysis suggest its potential utility. For example, in Michael additions, the thiol can add to α,β-unsaturated carbonyl compounds in the presence of a chiral amine or phosphine (B1218219) catalyst. The enantioselectivity of such reactions is often governed by the formation of a chiral enamine or phosphonium (B103445) intermediate and the steric hindrance provided by the nucleophile.
The bulky cyclopropylhexane group of this compound could play a crucial role in controlling the stereochemical outcome of such reactions by influencing the approach of the electrophile to the intermediate. Furthermore, the cyclopropyl ring itself might engage in non-covalent interactions within the transition state, further enhancing stereoselectivity. nih.gov
Recent advancements in organocatalysis have demonstrated the use of N-heterocyclic carbenes (NHCs) to catalyze reactions between ynals and thiols, leading to the formation of thioesters and sulfenyl-substituted aldehydes under mild conditions. mdpi.com The application of this compound in such a system could provide access to novel functionalized cyclopropyl-containing molecules.
Building Blocks for Complex Molecular Architectures
The combination of a reactive thiol and a strained cyclopropyl ring makes this compound a valuable building block for the synthesis of more complex and functionally diverse organic molecules.
Precursors in the Synthesis of Functionalized Organic Molecules
The thiol group of this compound can readily undergo a variety of chemical transformations, including alkylation, arylation, and addition to unsaturated systems. This reactivity allows for the facile introduction of the cyclopropylhexane moiety into a wide range of molecular scaffolds. For instance, copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid has been reported, suggesting that similar cross-coupling strategies could be employed with this compound to form complex sulfides. nih.gov
Furthermore, the sulfide (B99878) products obtained from these reactions can be further manipulated. For example, oxidation of the sulfide to a sulfoxide (B87167) or sulfone can alter the electronic properties of the molecule and provide handles for further synthetic transformations. nih.gov
Table 2: Exemplary Transformations of this compound for Molecular Elaboration
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Thiol-ene "click" reaction | Alkene, photoinitiator | Functionalized thioether |
| Michael addition | α,β-Unsaturated carbonyl | β-Thio-carbonyl compound |
| S-Alkylation | Alkyl halide, base | Dialkyl thioether |
Intermediate in the Formation of Strained Carbocyclic Systems
The cyclopropyl group is a well-known precursor for the synthesis of larger, more complex carbocyclic systems through ring-opening or ring-expansion reactions. The presence of a thiol group, or a derivative thereof, can influence the regioselectivity and stereoselectivity of these transformations.
For instance, arylthio-cyclopropyl carbonyl compounds have been utilized as versatile intermediates in the construction of complex molecular structures and other strained carbocyclic systems. mdpi.comresearchgate.net By analogy, derivatives of this compound could serve as precursors to larger rings. For example, a ketone functionality could be introduced into the hexyl chain, and subsequent acid-catalyzed rearrangement could lead to the formation of a cyclopentane (B165970) or cyclohexane (B81311) ring, with the sulfur atom directing the rearrangement.
The relief of ring strain from the cyclopropane (B1198618) provides a thermodynamic driving force for these reactions, and the strategic placement of functional groups allows for the controlled formation of intricate molecular architectures. nih.gov
Derivatization Strategies for Analytical Methodologies
For the accurate detection and quantification of this compound in various matrices, derivatization is often necessary to enhance its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for high-performance liquid chromatography (HPLC) detection. libretexts.org
Common derivatization strategies for thiols involve reaction with a suitable labeling reagent. For GC analysis, silylation is a widely used technique where the active hydrogen of the thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. phenomenex.blog
For HPLC analysis, derivatizing agents that introduce a fluorescent tag are particularly useful for achieving high sensitivity. Reagents such as ThioGlo3 react selectively and rapidly with thiols to produce highly fluorescent adducts that can be easily detected. nih.gov
Table 3: Common Derivatization Reagents for the Analysis of this compound
| Analytical Method | Derivatizing Reagent | Principle |
|---|---|---|
| Gas Chromatography (GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation of the thiol group to increase volatility. phenomenex.blog |
| High-Performance Liquid Chromatography (HPLC) - UV Detection | 2,4-Dinitrofluorobenzene (DNFB) | Nucleophilic aromatic substitution to introduce a chromophore. |
| High-Performance Liquid Chromatography (HPLC) - Fluorescence Detection | ThioGlo3 | Reaction with the maleimide (B117702) group to form a fluorescent adduct. nih.gov |
The choice of derivatization reagent and method will depend on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. scispace.com
Mass Spectrometry Enhancements through Derivatization Techniques
Mass spectrometry (MS) is a powerful tool for the identification and characterization of thiols. Derivatization can also play a crucial role in enhancing MS analysis. nih.gov For techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), derivatization can be used to analyze chemical reactions occurring on surfaces functionalized with thiols. wpmucdn.com
Furthermore, derivatization can improve the efficiency of analysis in tandem mass spectrometry (MS/MS) methods. For instance, in the analysis of polyfunctional thiols in complex samples, in-situ derivatization using reagents like ethyl propiolate can be coupled with extraction techniques, followed by thermal desorption and GC-MS/MS analysis. colab.ws This strategy improves the volatility and chromatographic behavior of the thiols, leading to better sensitivity and more reliable quantification. colab.ws Specific extraction methods, such as those using a silver ion solid-phase extraction (SPE) cartridge, can selectively isolate thiols before derivatization and subsequent GC-MS/MS analysis, ensuring accurate measurement even at very low concentrations. colab.ws
Chiral Derivatization for Enantiomeric Analysis
While this compound is an achiral molecule, the cyclopropane motif is a key structural feature in a wide array of chiral molecules that are important in medicinal chemistry and asymmetric catalysis. mdpi.comrochester.eduacs.org The enantiomeric analysis of these chiral cyclopropane derivatives is essential to determine their stereochemical purity, which often dictates their biological activity or catalytic efficacy.
A common method for determining the enantiomeric excess of chiral compounds is through chiral derivatization. This process involves reacting the mixture of enantiomers with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. researchgate.net
For the analysis of chiral cyclopropane derivatives, enantioselective gas chromatography using a chiral stationary phase (CSP), such as Chirasil-β-Dex, has proven effective for separating enantiomers directly without derivatization. researchgate.net However, when direct separation is challenging, derivatization provides a robust alternative. The development of chemoenzymatic strategies has also enabled the synthesis and diversification of a wide range of chiral cyclopropyl ketones, with their enantiomeric purity being confirmed by chiral chromatography. rochester.edu
Exploration in Materials Science
The unique structural features of this compound—a terminal thiol group for anchoring and a cyclopropyl-terminated alkyl chain—make it a candidate for applications in materials science, particularly in polymer synthesis and surface modification.
Use as Monomers in Polymer Synthesis
Thiols are versatile monomers in polymer synthesis, most notably through the thiol-ene reaction. This reaction is a type of "click chemistry," characterized by high efficiency, mild reaction conditions, and minimal byproducts. rsc.orgyoutube.com The thiol-ene reaction can proceed via a radical-mediated or a nucleophilic Michael addition mechanism, where the thiol group adds across a carbon-carbon double bond (an 'ene'). rsc.orgillinois.edu
A molecule like this compound could be used as a chain-transfer agent or, if modified to possess a second functional group, as an A-B type monomer in step-growth polymerizations. For instance, reacting a dithiol with a di-ene monomer leads to the formation of linear polymers. illinois.edu The versatility of thiol chemistry allows for the synthesis of a wide range of polymers, including poly(β-thioester)s, and has been used to create functional materials, block copolymers, and polymer networks. researchgate.netnih.govjsta.cl The incorporation of the cyclopropyl group into a polymer backbone could influence the material's physical properties, such as its thermal stability and mechanical characteristics, an area explored in polymers made from cyclopropylstyrenes. researchgate.net Thiol chemistry is also widely used for the post-polymerization modification of existing polymers to introduce specific functionalities. rsc.orgnih.gov
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The thiol group has a strong affinity for noble metal surfaces, particularly gold, making alkanethiols ideal molecules for forming highly ordered, self-assembled monolayers (SAMs). rsc.orgsigmaaldrich.com These monolayers form spontaneously when a gold substrate is exposed to a dilute solution of the alkanethiol. sigmaaldrich.comtugraz.at The resulting surface can be tailored to exhibit specific chemical and physical properties based on the terminal group of the alkanethiol.
Specific research has been conducted on the formation of SAMs from ω-cyclopropylalkanethiols (CyPr(CH₂)nSH, where n = 9-13) on gold surfaces. nih.gov These studies provide direct insight into the potential behavior of this compound in this application. The structure and properties of these cyclopropyl-terminated SAMs were analyzed using techniques such as ellipsometry and polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS). nih.gov
The research revealed that cyclopropyl-terminated SAMs have a slightly lower thickness compared to analogous methyl-terminated SAMs. nih.gov Wettability studies showed that these surfaces have enhanced attractive interactions with contacting liquids, suggesting a higher density of atomic contacts. nih.gov A significant finding was that the wettability of cyclopropyl-terminated SAMs is remarkably similar to that of polyethylene, suggesting these SAMs can be used as stable, well-defined model surfaces to mimic the interfacial properties of important polymeric materials. nih.gov
Interactive Data Table: Comparison of Cyclopropyl- and Methyl-Terminated SAMs
| Property | 11-Cyclopropylundecane-1-thiol SAM | Dodecane-1-thiol (Methyl-terminated) SAM | Reference |
| Ellipsometric Thickness (Å) | 13.7 ± 0.6 | 14.6 ± 0.6 | nih.gov |
| Advancing Contact Angle (Water, θa) | 108 ± 1° | 112 ± 1° | nih.gov |
| Advancing Contact Angle (Hexadecane, θa) | 13 ± 2° | 46 ± 1° | nih.gov |
| Surface Mimicry | Polyethylene-like surface | Hydrophobic methyl surface | nih.gov |
Theoretical and Computational Investigations of 6 Cyclopropylhexane 1 Thiol
Mechanistic Elucidation via Computational Chemistry
Computational chemistry provides a powerful lens for understanding the reaction dynamics of 6-Cyclopropylhexane-1-thiol at a molecular level. Through sophisticated theoretical models, the pathways of its chemical transformations can be mapped out, offering insights into reactivity and the formation of transient species.
Computational analyses of related thiol compounds have demonstrated that DFT can accurately predict reaction energetics and mechanisms. researchgate.net For instance, in the context of free-radical scavenging, the sequential proton loss electron transfer (SPLET) mechanism can be predicted as the dominant pathway based on thermodynamic descriptors calculated via DFT. nih.gov While direct studies on this compound are not extensively documented, the principles from analogous systems suggest that its reactivity will be governed by the interplay of the nucleophilic thiol group and the unique electronic properties imparted by the cyclopropyl (B3062369) moiety.
Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and rate. Transition state analysis for reactions involving this compound allows for the identification of the highest energy barriers, which correspond to the rate-determining steps of the reaction. Quantum mechanical methods like DFT are instrumental in locating and characterizing these transition states. mdpi.com
For thiol-ene reactions, a general model suggests that the energetics of the stationary points along the reaction coordinate can predict the relative reactivity of different alkenes with a given thiol. epa.gov This implies that computational studies can forecast the reaction kinetics of this compound with various unsaturated partners. The activation energies for these reactions are influenced by the stability of the resulting carbon-centered radical intermediate, which is in turn affected by the electronic and steric properties of the substituents. The cyclopropyl group, with its unique electronic nature, is expected to have a significant impact on the stability of adjacent radical centers, thereby influencing the reaction energetics.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is a critical determinant of its physical and chemical properties. The presence of a flexible hexyl chain and a rigid cyclopropyl ring leads to a complex conformational landscape.
The cyclopropyl group is known to exert significant electronic and steric effects on molecular conformation. Its rigid, triangular structure and the sp2-hybridized character of its C-C bonds can influence the rotational preferences of the adjacent alkyl chain. In cyclohexane (B81311) systems, a cyclopropyl substituent has been shown to favor an axial conformation, a surprising discovery that highlights the unique stereoelectronic properties of this group. chemistryworld.com
Computational studies can predict the strength and geometry of these intermolecular interactions. By modeling dimers and larger clusters of this compound, the preferred modes of association can be determined. This information is valuable for understanding macroscopic properties such as boiling point and solubility.
Prediction of Novel Reactivity and Synthetic Routes
Computational chemistry not only helps in understanding existing chemistry but also in predicting new reactions and designing efficient synthetic pathways. For this compound, theoretical studies can uncover novel reactivity patterns and suggest potential synthetic applications.
Based on the known reactivity of thiols and cyclopropyl groups, several novel reactions could be envisioned. The thiol group can participate in radical-mediated reactions, nucleophilic additions, and oxidations. The cyclopropyl group, while generally stable, can undergo ring-opening reactions under certain conditions, such as in the presence of specific catalysts or radical initiators. Computational modeling can be used to explore the feasibility of such reactions by calculating their activation energies and reaction thermodynamics.
Computational Design of Catalysts for Cyclopropyl Thiol Transformations
The computational design of catalysts for molecules like this compound is a sophisticated process that leverages quantum chemistry and molecular modeling to create catalysts with high efficiency and selectivity. This approach is particularly valuable for transformations involving the cyclopropyl group, which can undergo various ring-opening reactions, and the thiol group, which is a versatile functional handle.
Theoretical approaches, such as Density Functional Theory (DFT), are employed to model the electronic structure of the reactants, transition states, and products. rsc.org This allows for the calculation of reaction energy barriers, providing insights into the kinetics and thermodynamics of potential transformations. For instance, in reactions involving the ring-opening of cyclopropyl ketones, which are structurally related to cyclopropyl thiols, DFT calculations have been instrumental in elucidating reaction mechanisms and identifying the most favorable pathways. rsc.org
The design process for a catalyst targeting this compound would begin by identifying a desired transformation, such as a selective ring-opening or a functionalization of the thiol group. Computational chemists would then propose a catalytic cycle and model each step. This involves designing a catalyst that can stabilize the transition state of the desired reaction, thereby lowering the activation energy. For example, a chiral N,N'-dioxide-scandium(III) complex has been shown to be effective in the asymmetric ring-opening of cyclopropyl ketones with thiols, suggesting that similar metal complexes could be computationally designed and optimized for this compound. nih.gov
Molecular dynamics simulations can further refine catalyst design by providing information on the dynamic behavior of the catalyst-substrate complex. usp.br These simulations can help identify potential unfavorable movements of active site residues and guide mutations to create a more pre-organized and catalytically competent conformation. usp.br The integration of quantum mechanics simulations with these models can provide a more accurate description of the electronic effects during the catalytic process. usp.br
Below is a hypothetical data table illustrating the kind of information that would be generated during the computational design of a catalyst for the hydrothiolation of an alkene with this compound.
| Catalyst Candidate | Ligand | Metal Center | Calculated Activation Energy (kcal/mol) | Predicted Selectivity (Product A vs. Product B) |
| Cat-01 | Chiral Phosphine (B1218219) | Rhodium | 15.2 | 95:5 |
| Cat-02 | N-Heterocyclic Carbene | Palladium | 18.5 | 80:20 |
| Cat-03 | Chiral Diamine | Iridium | 12.8 | 98:2 |
In Silico Screening for New Reaction Discoveries
In silico screening is a powerful computational strategy for the rapid discovery of new reactions and the identification of novel molecular structures with desired properties. For this compound, this approach can be used to explore a vast chemical space of potential reactants and catalysts to uncover previously unknown transformations.
The process typically begins with the creation of a virtual library of compounds that could potentially react with this compound. High-throughput virtual screening methods can then be used to predict the outcome of these potential reactions. This can involve the use of quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their reactivity.
Molecular docking simulations are a key tool in in silico screening, particularly for identifying potential inhibitors or bioactive compounds. nih.gov In the context of new reaction discovery, docking could be used to screen for catalysts that bind effectively to this compound and facilitate a specific transformation. By evaluating the binding affinities and geometries of a large number of catalyst-substrate complexes, researchers can prioritize the most promising candidates for experimental validation. nih.gov
Furthermore, data-driven approaches are becoming increasingly important in reaction discovery. chemrxiv.org By analyzing large datasets of known reactions, machine learning algorithms can identify patterns and predict the outcomes of new chemical transformations. For this compound, a database of reactions involving thiols and cyclopropanes could be used to train a model that could then propose novel, high-yielding reactions.
The following table provides a hypothetical example of an in silico screening campaign to discover new reactions for this compound.
| Reaction Type | Reactant Class | Catalyst Type | Predicted Yield (%) | Novelty Score |
| [3+2] Cycloaddition | Alkyne | Lewis Acid | 85 | High |
| C-H Activation | Aryl Halide | Transition Metal | 78 | Medium |
| Radical-mediated Annulation | Alkene | Photoredox | 92 | High |
Through these theoretical and computational investigations, the chemical potential of this compound can be systematically explored, paving the way for the development of new synthetic methodologies and functional materials.
Future Research Directions in Cyclopropyl Thiol Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methods
The future synthesis of 6-Cyclopropylhexane-1-thiol and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Research in this area could focus on several key strategies. One promising approach involves the use of environmentally benign solvents and catalysts. For instance, methods for the oxidative coupling of thiols have been developed that utilize bio-based green solvents like ethyl lactate (B86563), which can mediate reactions with high efficiency without the need for traditional catalysts or additives.
Another avenue is the development of catalytic systems that use sustainable reagents. For example, cobalt-catalyzed cross-coupling reactions provide a pathway for introducing strained rings like cyclopropane (B1198618) onto alkyl chains using simple and inexpensive catalytic systems. organic-chemistry.org Furthermore, hydrogen borrowing catalysis represents an expedient and sustainable method for the α-cyclopropanation of ketones, which could be adapted for synthesizing precursors to this compound. acs.org These methods align with the goal of creating more atom-economical and environmentally friendly synthetic routes. organic-chemistry.orgacs.org
| Green Chemistry Strategy | Potential Application to this compound Synthesis | Key Advantages |
| Use of Bio-based Solvents | Utilizing solvents like ethyl lactate for thiol functionalization steps. | Reduced toxicity, biodegradability, renewable sourcing. |
| Non-expensive Metal Catalysis | Employing cobalt-based catalysts for coupling cyclopropyl (B3062369) and hexane (B92381) moieties. organic-chemistry.org | Lower cost, higher chemoselectivity, diastereoconvergence. organic-chemistry.org |
| Hydrogen Borrowing Catalysis | Synthesis of cyclopropyl ketone precursors. acs.org | Atom economy, in-situ generation of reactants, reduced waste. acs.org |
| Photocatalysis | Visible-light mediated cyclopropanation of olefin precursors. organic-chemistry.org | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |
Exploration of Novel Catalytic Systems for Stereoselective Transformations
Creating stereochemically defined variants of this compound is crucial for applications in medicinal chemistry and materials science, where chirality can dictate biological activity and material properties. Future research will likely focus on novel catalytic systems that can control the three-dimensional arrangement of atoms with high precision.
Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective synthesis of chiral cyclopropane rings. nih.gov Engineered enzymes, such as variants of myoglobin, can catalyze olefin cyclopropanation with exceptional levels of diastereo- and enantioselectivity. nih.gov This biocatalytic approach avoids the need for expensive and potentially toxic heavy metal catalysts and complex chiral ligands. nih.govnih.gov
In addition to biocatalysis, advances in transition-metal catalysis offer promising routes. Ruthenium-catalyzed enantioselective cyclopropanation, for example, can produce chiral cyclopropyl boronate building blocks that can be further functionalized. acs.org The development of catalysts for the stereoselective hydrothiolation of alkynes could also be adapted to control the stereochemistry of thiol addition to unsaturated precursors. acs.orgchemrxiv.org Such methods could introduce chirality at either the cyclopropane ring or along the hexane chain, leading to a diverse library of stereoisomers of this compound.
| Catalytic System | Transformation | Potential Chiral Product |
| Engineered Myoglobin | Asymmetric olefin cyclopropanation nih.gov | (1R,2S)- or (1S,2R)-6-Cyclopropylhexane-1-thiol |
| Chiral Rhodium Complexes | Asymmetric cyclization of allylic diazoacetates acs.org | Enantiopure cyclopropane-containing dipeptide isosteres acs.org |
| Ruthenium-Pybox Catalysts | Enantioselective cyclopropanation of vinylboronates acs.org | Chiral trans-cyclopropyl boronate intermediates acs.org |
| Organic Base Catalysis | Regio- and stereospecific hydrothiolation of thioalkynes acs.orgresearchgate.net | β trans addition products with high stereoselectivity acs.orgresearchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of reactions involving this compound, the integration of synthesis into continuous flow and automated platforms is a key future direction. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mit.edu
The synthesis of related arylthio-cyclopropyl carbonyl compounds has already been successfully demonstrated in a continuous-flow system using a reusable solid acid catalyst. mdpi.comnih.gov This approach allows for the production of multigram quantities of product under mild conditions and can be adapted for the synthesis of this compound precursors. mdpi.comnih.gov Photochemical thiol-ene reactions, which are highly efficient for forming carbon-sulfur bonds, are also well-suited for flow chemistry, enabling precise control over irradiation time and temperature. nih.gov
Automated synthesis platforms can further revolutionize the research process by allowing for high-throughput screening of reaction conditions, catalysts, and substrates. sigmaaldrich.commerckmillipore.com These robotic systems can perform entire synthesis workflows, from reagent dispensing and reaction execution to purification and analysis, with minimal human intervention. mit.edusigmaaldrich.commerckmillipore.com By combining flow chemistry with artificial intelligence-driven optimization algorithms, researchers can rapidly identify the best conditions for synthesizing derivatives of this compound, significantly reducing development time. medium.com
| Technology | Application for this compound | Advantages |
| Continuous Flow Chemistry | Synthesis of cyclopropyl precursors and thiol functionalization. mdpi.comnih.gov | Improved safety, scalability, precise control over reaction parameters. mit.edu |
| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions. sigmaaldrich.com | Increased productivity, reduced human error, faster optimization. merckmillipore.commedium.com |
| Plug-and-Play Modules | Rapidly reconfigurable setups for multi-step syntheses. mit.edu | Flexibility, reduced development time from weeks to days. mit.edu |
Investigation of Advanced Spectroscopic Probes Utilizing Thiol Derivatives
The thiol group is highly nucleophilic and redox-active, making it an excellent functional handle for the development of spectroscopic probes. Future research could leverage the thiol moiety of this compound to create novel probes for detecting and imaging various biological species and processes.
Fluorescent probes for thiols are in high demand for visualizing their distribution and dynamic changes in living cells. nih.gov The design of such probes often involves conjugating a fluorophore (e.g., BODIPY, fluorescein, rhodamine) to a thiol-reactive group. nih.govthermofisher.com The reaction of the probe with a thiol, such as this compound, can trigger a significant change in fluorescence intensity ("turn-on" response) through mechanisms like photoinduced electron transfer (PET) interruption or cleavage of a quenching group. mit.edu
By attaching a suitable reporter group to the thiol of this compound, new probes could be designed. The cyclopropyl group could serve to modulate the probe's solubility, membrane permeability, or photophysical properties. Research could focus on creating probes with long-wavelength emission (in the red or near-infrared) to minimize background autofluorescence and increase tissue penetration for in-vivo imaging applications. mit.edu Furthermore, probes with dual-reactive groups could be developed to enhance selectivity and sensitivity for specific biological thiols. rsc.org
| Fluorophore Core | Sensing Mechanism | Potential Application |
| BODIPY | Photoinduced Electron Transfer (PET) interruption | Imaging intracellular thiols with high signal-to-noise ratio. |
| Fluorescein | Cleavage of a quenching group (e.g., 2,4-dinitrobenzenesulfonyl) mit.edu | Rapid and selective detection of thiols in biological systems. rsc.org |
| Coumarin | Michael Addition nih.gov | Real-time quantification of mercapto species. nih.gov |
| Naphthalimide | Disulfide bond cleavage | Ratiometric sensing of thiol concentrations. |
Computational-Experimental Synergies for Mechanistic Understanding
A powerful synergy between computational modeling and experimental work will be essential for a deep mechanistic understanding of reactions involving this compound and for the rational design of new catalysts and processes. rsc.orgmdpi.com Theoretical chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state geometries, and activation energies that are often difficult to probe experimentally. acs.org
Computational studies can elucidate the energetics and kinetics of key reaction steps, such as the radical-initiated thiol-ene reaction, which is a common method for C-S bond formation. acs.orgnih.gov Such models can predict the influence of different substituents on reaction rates and selectivity, guiding the design of more efficient synthetic routes. acs.org For stereoselective transformations, computational modeling can help rationalize the origin of enantioselectivity in catalytic cycles, enabling the design of more effective chiral ligands or biocatalysts. marquette.edu
Furthermore, theoretical calculations can be used to understand the reactivity of the cyclopropane ring, including mechanisms of ring-opening reactions. This predictive power, when combined with experimental validation, accelerates the discovery process, reduces the number of necessary experiments, and leads to a more profound understanding of the underlying chemical principles. acs.orgstanford.edu
| Computational Method | Area of Investigation | Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanisms (e.g., Thiol-ene, Thiol-epoxy) nih.gov | Transition state structures, activation barriers, reaction energetics. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalytic Transformations | Enzyme-substrate interactions, origins of stereoselectivity. marquette.edu |
| Kinetic Modeling | Polymerization and Conjugation Reactions | Prediction of reaction rates, molecular weight distributions, gel points. researchgate.net |
| CBS-QB3 Level Theory | Thiol-ene Click Chemistry | Influence of alkene functionality on energetics and kinetics. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What is the established IUPAC nomenclature and structural configuration of 6-Cyclopropylhexane-1-thiol?
- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (hexane), numbering to prioritize the thiol (-SH) group at position 1, and naming the cyclopropyl substituent at position 6. Confirm the structure using computational tools like PubChem’s SMILES validator or ChemDraw to avoid misassignment. Cross-validate nomenclature with authoritative databases (e.g., PubChem ).
Q. What laboratory-scale synthetic methodologies are reported for this compound?
- Methodological Answer : Common routes include:
- Thiol-ene click chemistry : React cyclopropylhexene with hydrogen sulfide under UV light, using a radical initiator (e.g., AIBN) .
- Nucleophilic substitution : Replace a halogen in 6-cyclopropyl-1-bromohexane with thiourea, followed by hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via GC-MS .
- Report yields under varying conditions (e.g., solvent polarity, temperature) and characterize intermediates using H NMR .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR : Anticipate distinct shifts for the thiol proton (~1.5–2.5 ppm, broad) and cyclopropyl protons (0.5–1.5 ppm). Use deuterated solvents (CDCl) and suppress thiol proton exchange with DO .
- IR : Identify S-H stretches (2550–2600 cm) and cyclopropyl C-H bending (800–950 cm) .
- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (e.g., m/z = 158 for [M]) and fragmentation patterns .
Advanced Research Questions
Q. How do steric effects from the cyclopropyl group influence the thiol’s reactivity in metal coordination complexes?
- Methodological Answer :
- Experimental Design : Synthesize metal complexes (e.g., with Au or Pd) and compare stability constants with non-cyclopropyl analogs. Use X-ray crystallography to analyze coordination geometry .
Q. What experimental strategies resolve contradictions in reported reactivity data across solvent systems?
- Methodological Answer :
Q. What computational modeling approaches predict the thermodynamic stability of this compound under oxidative conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate bond dissociation energies (BDEs) for S-H and cyclopropyl C-C bonds. Compare with experimental DSC data .
Data Analysis and Reporting
Q. How should researchers address discrepancies in spectral data between experimental and theoretical results?
- Methodological Answer :
- Calibration : Cross-check experimental NMR/IR spectra with reference compounds (e.g., cyclopropane derivatives). Use PubChem’s computed spectra for benchmarking .
- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and adjust computational parameters (e.g., solvent models in DFT) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
